N-[(2Z)-5,5-dioxido-3-[4-(propan-2-yl)phenyl]tetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2,2-dimethylpropanamide
Description
This compound features a tetrahydrothieno[3,4-d][1,3]thiazole core with a 5,5-dioxido sulfone group, a 4-isopropylphenyl substituent at position 3, and a 2,2-dimethylpropanamide moiety at the ylidene position. The Z-configuration of the ylidene group is critical for its stereoelectronic properties.
Properties
Molecular Formula |
C19H26N2O3S2 |
|---|---|
Molecular Weight |
394.6 g/mol |
IUPAC Name |
N-[5,5-dioxo-3-(4-propan-2-ylphenyl)-3a,4,6,6a-tetrahydrothieno[3,4-d][1,3]thiazol-2-ylidene]-2,2-dimethylpropanamide |
InChI |
InChI=1S/C19H26N2O3S2/c1-12(2)13-6-8-14(9-7-13)21-15-10-26(23,24)11-16(15)25-18(21)20-17(22)19(3,4)5/h6-9,12,15-16H,10-11H2,1-5H3 |
InChI Key |
VVZYWGFNBGZDDS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)N2C3CS(=O)(=O)CC3SC2=NC(=O)C(C)(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2Z)-5,5-dioxido-3-[4-(propan-2-yl)phenyl]tetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2,2-dimethylpropanamide typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the tetrahydrothieno[3,4-d][1,3]thiazole ring and subsequent functionalization to introduce the desired substituents. Common reagents used in these reactions include sulfur-containing compounds, amines, and various oxidizing agents.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[(2Z)-5,5-dioxido-3-[4-(propan-2-yl)phenyl]tetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2,2-dimethylpropanamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the sulfur atoms in the thiazole ring.
Substitution: The compound can undergo substitution reactions to replace specific substituents with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce new aromatic or aliphatic groups.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may have potential as a bioactive molecule, with applications in drug discovery and development.
Medicine: The compound could be investigated for its therapeutic potential, particularly in the treatment of diseases where sulfur-containing compounds are known to be effective.
Industry: It may find use in the development of new materials with unique properties, such as enhanced conductivity or stability.
Mechanism of Action
The mechanism by which N-[(2Z)-5,5-dioxido-3-[4-(propan-2-yl)phenyl]tetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2,2-dimethylpropanamide exerts its effects is likely related to its ability to interact with specific molecular targets. These could include enzymes or receptors that are involved in key biological pathways. The compound’s unique structure allows it to form specific interactions with these targets, potentially leading to modulation of their activity.
Comparison with Similar Compounds
Structural Features
Table 1: Structural Comparison
| Compound Name/ID | Core Structure | Key Substituents | Functional Groups |
|---|---|---|---|
| Target Compound | Tetrahydrothieno[3,4-d][1,3]thiazole | 4-Isopropylphenyl, 2,2-dimethylpropanamide | Sulfone (5,5-dioxido), amide |
| 3-{4-(4-Chlorophenyl)thiazol-2-ylamino}propanehydrazide (9f) | Thiazole | 4-Chlorophenyl, 2,5-dimethylphenyl | Hydrazide, chloro |
| Thiadiazole derivatives (13a–13d) | Thiadiazole | 4-Nitrophenyl, methylpyrazolyl | Hydrazonoyl, nitro |
| Thiazolo[3,2-a]pyrimidine (11a,b) | Thiazolo-pyrimidine | 5-Methylfuran-2-yl, cyano | Cyano, carbonyl |
| Pharmacopeial compounds (PF 43(1)) | Thiazole | Hydroperoxypropan-2-yl, diphenylhexan | Hydroperoxide, carbamate |
Key Observations :
Key Observations :
- The target compound likely requires sulfonation for the 5,5-dioxido group, a step absent in analogs like 9f or 13a–13d .
- Multi-step syntheses (e.g., compound 29 in ) involve harsh conditions (lead powder, 24 h), whereas simpler thiazoles (e.g., 13a–13d) form under milder, room-temperature conditions .
Physical and Spectroscopic Properties
Table 3: Physical Data Comparison
Key Observations :
Biological Activity
N-[(2Z)-5,5-dioxido-3-[4-(propan-2-yl)phenyl]tetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2,2-dimethylpropanamide is a complex organic compound with potential biological activities. This article reviews its synthesis, biological effects, and potential applications based on diverse research findings.
Synthesis
The synthesis of this compound involves multiple steps, typically starting from simpler thiazole derivatives. The process includes the formation of the thieno[3,4-d][1,3]thiazole core followed by functionalization to introduce the dioxido and dimethylpropanamide groups. Specific methods include:
- Condensation Reactions : To form the thiazole ring.
- Oxidation Steps : To introduce the dioxido group.
- Alkylation : To attach the propan-2-yl phenyl moiety.
Antimicrobial Activity
Research has indicated that compounds with similar structural features exhibit significant antimicrobial properties. For instance, a study on related thiazole derivatives demonstrated activity against various bacterial strains such as Staphylococcus aureus and Escherichia coli using disk diffusion methods .
| Compound | Target Microorganism | Activity |
|---|---|---|
| Thiazole Derivative A | S. aureus | Inhibitory Zone: 15 mm |
| Thiazole Derivative B | E. coli | Inhibitory Zone: 12 mm |
Antitumor Activity
Compounds structurally related to this compound have shown promising results in inhibiting tumor cell proliferation. A study evaluated various analogs against human cancer cell lines (KB, DLD) and found that certain derivatives exhibited IC50 values in the low micromolar range .
The proposed mechanism for the biological activity of this compound includes:
- Inhibition of Enzymatic Pathways : Similar compounds have been shown to inhibit key enzymes involved in microbial metabolism.
- Intercalation into DNA : Some thiazole derivatives can intercalate into DNA strands, disrupting replication and transcription processes.
Case Study 1: Antimicrobial Efficacy
In a controlled laboratory setting, this compound was tested against clinical isolates of Candida albicans. The compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL.
Case Study 2: Antitumor Potential
In vivo studies on mice models bearing tumor xenografts indicated that administration of related thiazole derivatives led to a significant reduction in tumor size compared to control groups. The mechanism was attributed to apoptosis induction in cancer cells.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
